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Compound of Interest

Compound Name:
Methyl 6-fluoro-4-oxo-1,4-

dihydroquinoline-2-carboxylate

CAS No.: 19271-19-3

Cat. No.: B177532

Get Quote

Executive Summary
Quinoline-2-carboxylate (Quinaldic Acid) represents a privileged scaffold in organic chemistry,

serving as a critical junction between classical heterocycle synthesis and modern

organometallic catalysis. Unlike its 4-isomer (cinchoninic acid), the 2-carboxylate provides a

unique N,O-bidentate chelation pocket adjacent to the heteroatom, making it indispensable for

designing metalloenzyme inhibitors and Metal-Organic Frameworks (MOFs).

This technical guide moves beyond generic textbook descriptions to provide a rigorous, field-

validated analysis of synthesis protocols, mechanistic causality, and high-value applications.

Chemical Profile & Reactivity[1][2][3][4][5][6]
The reactivity of quinoline-2-carboxylate is defined by the electronic interplay between the

electron-deficient pyridine ring and the electron-rich benzene ring.
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data, please view the interactive version.
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Synthetic Methodologies
We examine two distinct synthetic pathways: the Classic Reissert Reaction (high specificity)

and the Oxidative Transformation (industrial scalability).

Synthesis Workflow Diagram
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Figure 1: Comparative synthetic pathways. Method A utilizes nucleophilic activation of the

pyridine ring, while Method B relies on benzylic oxidation.

Protocol A: The Reissert Reaction (High Specificity)
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This method is preferred for laboratory-scale synthesis where high regioselectivity is required. It

exploits the activation of the quinoline nitrogen by acylation, facilitating nucleophilic attack by

cyanide at the 2-position.

Mechanistic Insight: The formation of the N-acylquinolinium ion destroys the aromaticity of the

pyridine ring, making the C2 position highly electrophilic. The subsequent hydrolysis restores

aromaticity while converting the nitrile to the acid.

Step-by-Step Protocol:

Activation: Dissolve Quinoline (1.0 eq) in methylene chloride (DCM). Add Benzoyl chloride

(1.5 eq) dropwise at 0°C. Stir for 30 mins to form the N-benzoylquinolinium salt intermediate.

Cyanation: Add an aqueous solution of Potassium Cyanide (KCN, 2.0 eq) to the biphasic

mixture. Vigorous stirring is essential to facilitate phase transfer.

Safety Note: KCN is highly toxic.[1] Maintain pH > 10 in the aqueous phase to prevent

HCN gas evolution.

Isolation of Reissert Compound: Separate the organic layer, wash with water, dry over

MgSO4, and concentrate. The Reissert compound (1-benzoyl-1,2-dihydroquinoline-2-

carbonitrile) typically crystallizes upon cooling.

Hydrolysis: Reflux the Reissert compound in 48% Hydrobromic Acid (HBr) or conc. HCl for 2-

4 hours.

Reaction: The nitrile hydrolyzes to the acid, and the N-benzoyl group is cleaved (often

yielding benzaldehyde as a byproduct).

Purification: Neutralize the solution to pH ~3-4 (isoelectric point). The crude quinaldic acid

precipitates. Recrystallize from benzene or hot water.

Validation Check:

Intermediate: IR spectrum should show a nitrile stretch at ~2230 cm⁻¹.

Final Product: Melting point should be 155-157°C.
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Protocol B: Selenium Dioxide Oxidation (Scalable)
For larger batches starting from 2-methylquinoline (Quinaldine), this oxidative route is more

atom-economical.

Mechanistic Insight: SeO2 acts as an oxidant via an ene-reaction mechanism, converting the

activated methyl group first to an alcohol, then to an aldehyde. Further oxidation to the

carboxylic acid is achieved using H2O2 or nitric acid.

Step-by-Step Protocol:

Oxidation Phase 1: Suspend Selenium Dioxide (SeO2, 0.6 eq) in dioxane or xylene. Add 2-

Methylquinoline (1.0 eq).

Reflux: Heat the mixture to reflux (100-140°C) for 2-4 hours. The solution will turn red/black

as selenium metal precipitates.

Filtration: Hot filter the solution to remove metallic selenium.

Green Chemistry Note: Recovered selenium can be re-oxidized to SeO2 using nitric acid

for reuse [1].[2]

Oxidation Phase 2: The filtrate contains predominantly quinoline-2-carboxaldehyde. Add 30%

Hydrogen Peroxide (H2O2) dropwise at 60°C to convert the aldehyde to the carboxylic acid.

Workup: Evaporate solvent. The residue is purified via base extraction (dissolve in NaHCO3,

wash with ether, acidify aqueous layer to precipitate product).

Applications & Strategic Utility
Ligand Design & Catalysis
Quinoline-2-carboxylate is a "privileged ligand" in asymmetric catalysis. Its rigid backbone

prevents ligand flexibility, enhancing stereocontrol.

Copper Catalysis: Used in Ullmann-type coupling reactions to promote C-N and C-O bond

formation.
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Dysprosium Complexes: Recent studies highlight Dy(III) complexes with quinaldate ligands

exhibiting slow magnetic relaxation, useful for molecular magnets [2].

Medicinal Chemistry & Signaling Pathways
The scaffold acts as a bioisostere for peptide turns and is critical in P2X7 receptor antagonists.

Application Workflow Diagram
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Figure 2: Strategic application spectrum of the quinoline-2-carboxylate scaffold.

Key Pharmaceutical Insight: In the development of P2X7 receptor antagonists (e.g., for

neuropathic pain), the 2-carboxamide derivative serves as a pharmacophore that fits into the

ATP-binding pocket. The rigidity of the quinoline ring locks the amide in a bioactive

conformation, superior to flexible aliphatic analogs [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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